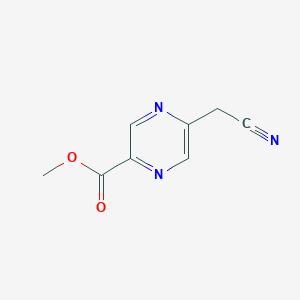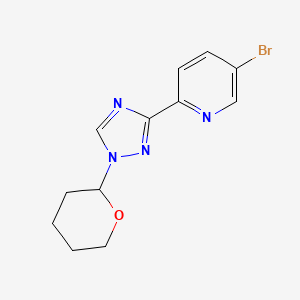
(1-Methoxycyclopropyl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxycyclopropyl)methyl methanesulfonate: is an organic compound that belongs to the class of methanesulfonate esters. It is a derivative of methanesulfonic acid and is characterized by the presence of a methoxycyclopropyl group attached to a methanesulfonate moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclopropyl)methyl methanesulfonate typically involves the reaction of methanesulfonic acid with (1-Methoxycyclopropyl)methanol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Catalyst: None required
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: (1-Methoxycyclopropyl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield methanesulfonic acid and (1-Methoxycyclopropyl)methanol.
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide
Hydrolysis: Aqueous acid or base
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Major Products:
Substitution: Various substituted cyclopropyl derivatives
Hydrolysis: Methanesulfonic acid and (1-Methoxycyclopropyl)methanol
Oxidation: Sulfoxides and sulfones
Aplicaciones Científicas De Investigación
Chemistry: (1-Methoxycyclopropyl)methyl methanesulfonate is used as an alkylating agent in organic synthesis. It is employed in the preparation of various cyclopropyl-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of alkylating agents on DNA and proteins. It serves as a model compound to investigate the mechanisms of DNA damage and repair.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its ability to alkylate DNA makes it a candidate for use in chemotherapy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of advanced polymers and resins.
Mecanismo De Acción
(1-Methoxycyclopropyl)methyl methanesulfonate exerts its effects primarily through alkylation. The methanesulfonate group acts as a leaving group, allowing the methoxycyclopropyl moiety to form covalent bonds with nucleophilic sites on DNA, proteins, and other biomolecules. This alkylation can lead to the formation of cross-links, strand breaks, and other modifications that disrupt normal cellular processes. The molecular targets include nucleophilic centers such as the N7 position of guanine in DNA.
Comparación Con Compuestos Similares
Methyl methanesulfonate: Another methanesulfonate ester with similar alkylating properties.
Ethyl methanesulfonate: An ethyl derivative that also acts as an alkylating agent.
Dimethyl sulfate: A related compound with two methanesulfonate groups, known for its strong alkylating activity.
Uniqueness: (1-Methoxycyclopropyl)methyl methanesulfonate is unique due to the presence of the methoxycyclopropyl group, which imparts distinct reactivity and selectivity in chemical reactions. This structural feature makes it a valuable tool in synthetic chemistry and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C6H12O4S |
|---|---|
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
(1-methoxycyclopropyl)methyl methanesulfonate |
InChI |
InChI=1S/C6H12O4S/c1-9-6(3-4-6)5-10-11(2,7)8/h3-5H2,1-2H3 |
Clave InChI |
DNFBTVRNIGSWIP-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC1)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)
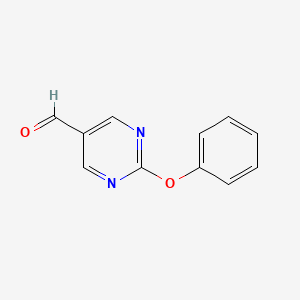
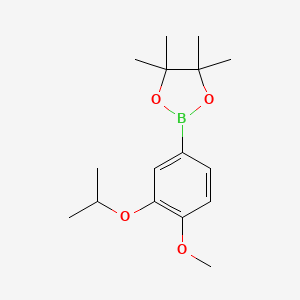
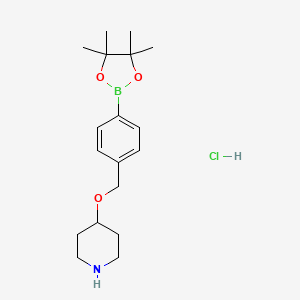
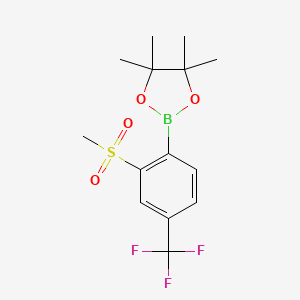
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
